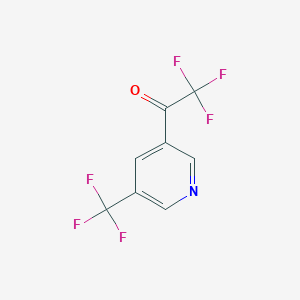

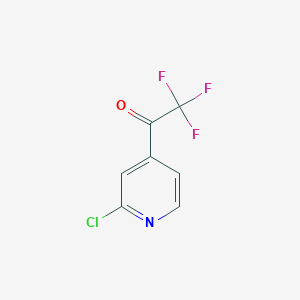

3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoroacetyl pyridine compounds are a class of organic compounds that contain a pyridine ring with a trifluoroacetyl group attached . They are used as intermediates in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of trifluoroacetyl pyridine compounds often involves the use of fluoroarenes, which mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones . The fluoroarene activates the acid group and generates the trifluoromethyl anion in situ .Molecular Structure Analysis

The molecular structure of trifluoroacetyl pyridine compounds typically includes a pyridine ring with a trifluoroacetyl group attached . The trifluoroacetyl group consists of a carbonyl group (C=O) bonded to a trifluoromethyl group (CF3).Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoroacetyl pyridine compounds would depend on their specific structure. Generally, these compounds would be expected to have the properties common to organic compounds, such as being soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Hetero-Diels-Alder Reaction and Pyridine Synthesis

3-(Trifluoroacetyl)chromones, closely related to 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, undergo heterodiene cycloaddition with cyclic enol ethers under mild conditions, leading to the synthesis of novel fused pyrans. These pyrans can be converted into functionalized pyridines, indicating the potential use of 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine in synthesizing complex heterocyclic structures (Sosnovskikh, Irgashev, Khalymbadzha, & Slepukhin, 2007).

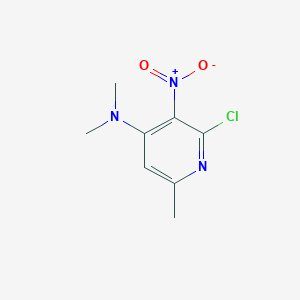

Building Block for Heterocycles

6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a derivative of 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, is a versatile intermediate for synthesizing trifluoromethylated N-heterocycles. This highlights the role of 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine derivatives in the development of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).

Crystal Structure and Hydrogen Bonding

The study of the crystal structure and hydrogen bonding of compounds related to 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine reveals intricate details about their molecular arrangement. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate showcases a water-bridged hydrogen-bonding network, contributing to our understanding of the solid-state behavior of such compounds (Ye & Tanski, 2020).

Spectroscopic Characterization and Reactivity

Spectroscopic studies of 5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, have been conducted to understand its structural and electronic properties. Such studies are essential for designing materials with specific optical, electronic, or reactivity characteristics (Vural & Kara, 2017).

Synthetic Methodologies

Innovative synthetic methodologies involving 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine derivatives have been developed, such as the one-pot, metal-free synthesis of 3-CF3-1,3-oxazinopyridines. These methodologies enhance the efficiency and scope of synthetic organic chemistry, enabling the construction of complex molecules with diverse functionalities (Muzalevskiy, Sizova, Belyaeva, Trofimov, & Nenajdenko, 2019).

Wirkmechanismus

Target of Action

Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethyl-containing compounds can undergo various chemical reactions, such as trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

It’s known that trifluoromethyl-containing compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

The trifluoromethyl group’s presence often contributes to the biological activity of pharmaceuticals, agrochemicals, and materials .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO/c9-7(10,11)5-1-4(2-15-3-5)6(16)8(12,13)14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRHPJSLIVMOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)

![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)